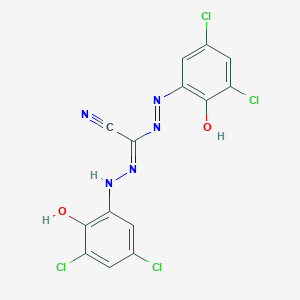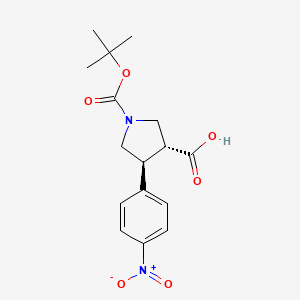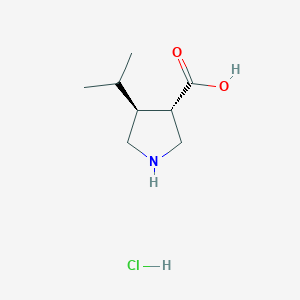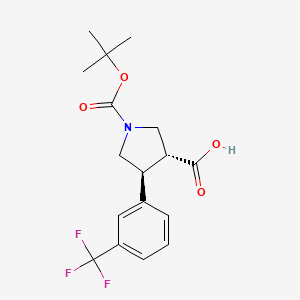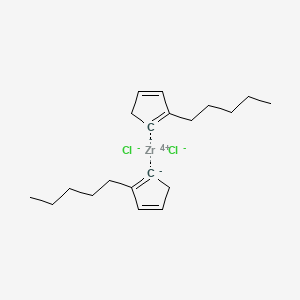
Bis(pentylcyclopentadienyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentylcyclopentadienyl)zirconium dichloride: is an organometallic compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.58 g/mol . This compound consists of a zirconium atom bonded to two pentylcyclopentadienyl ligands and two chloride ions. It is a member of the metallocene family, which are compounds typically used as catalysts in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with pentylcyclopentadiene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(pentylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various organozirconium compounds depending on the substituent.
Applications De Recherche Scientifique
Chemistry: Bis(pentylcyclopentadienyl)zirconium dichloride is widely used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It is also used in the synthesis of other organometallic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential use in drug delivery systems and as imaging agents .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including specialty polymers and advanced composites .
Mécanisme D'action
The mechanism of action of bis(pentylcyclopentadienyl)zirconium dichloride primarily involves its role as a catalyst. The compound facilitates various chemical reactions by providing a reactive zirconium center that can interact with substrates. The pentylcyclopentadienyl ligands stabilize the zirconium center, allowing it to undergo multiple catalytic cycles without degradation .
Comparaison Avec Des Composés Similaires
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(butylcyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
Uniqueness: Bis(pentylcyclopentadienyl)zirconium dichloride is unique due to the presence of pentyl groups on the cyclopentadienyl ligands. These groups provide additional steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes. This makes it particularly useful in specific polymerization reactions where control over polymer structure is crucial .
Propriétés
IUPAC Name |
2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5,8H,2-4,6-7H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLSKGKPILYFC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=[C-]CC=C1.CCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)
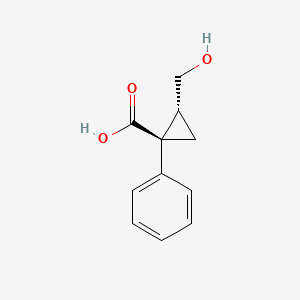
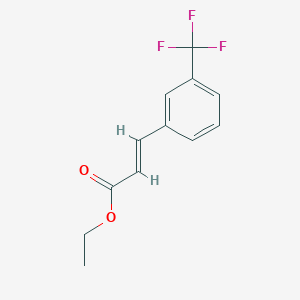
![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)
